5-Butoxy-4-oxopyran-2-carboxylic acid
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Overview
Description
5-Butoxy-4-oxopyran-2-carboxylic acid is an organic compound with a unique structure that includes a pyran ring, a butoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-4-oxopyran-2-carboxylic acid typically involves the reaction of a suitable pyran derivative with butanol under acidic or basic conditions. The reaction conditions may vary, but common methods include:
Esterification: Reacting a pyran-2-carboxylic acid derivative with butanol in the presence of an acid catalyst.
Transesterification: Using a butyl ester of a pyran-2-carboxylic acid and exchanging the ester group with a butoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification or transesterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-4-oxopyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like alkoxides or halides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
5-Butoxy-4-oxopyran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butoxy-4-oxopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Known for its role in intramolecular cycloaddition reactions.
5-Methoxy-4-oxopyran-2-carboxylic acid: Similar structure with a methoxy group instead of a butoxy group.
5-Ethoxy-4-oxopyran-2-carboxylic acid: Contains an ethoxy group, leading to different reactivity and properties.
Uniqueness
5-Butoxy-4-oxopyran-2-carboxylic acid is unique due to its butoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H12O5 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-butoxy-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C10H12O5/c1-2-3-4-14-9-6-15-8(10(12)13)5-7(9)11/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
CPACMQFAYSHFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=COC(=CC1=O)C(=O)O |
Origin of Product |
United States |
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